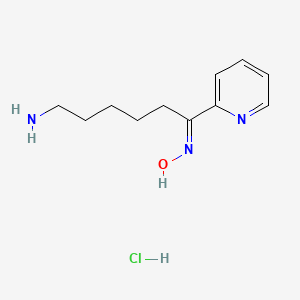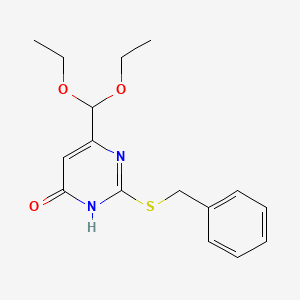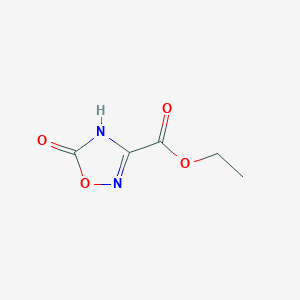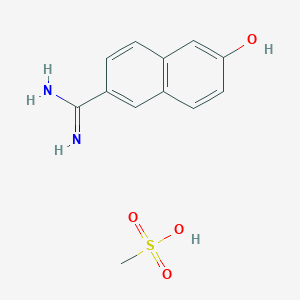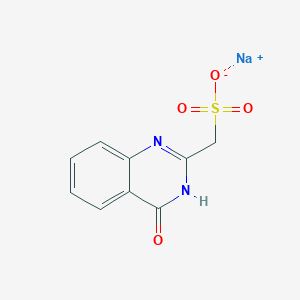
Sodium (4-oxo-3,4-dihydroquinazolin-2-yl)methanesulfonate
Descripción general
Descripción
Sodium (4-oxo-3,4-dihydroquinazolin-2-yl)methanesulfonate is a compound with the molecular formula C9H7N2NaO4S . It belongs to the class of compounds known as quinazolines, which are heterocyclic compounds with a wide spectrum of biological properties .
Synthesis Analysis
The synthesis of quinazolinone derivatives, such as Sodium (4-oxo-3,4-dihydroquinazolin-2-yl)methanesulfonate, often involves the reaction of anthranilic acid with acetic anhydride to provide benzoxazinone. This is then treated with corresponding anilines in glacial acetic acid under reflux conditions .Molecular Structure Analysis
The molecular structure of Sodium (4-oxo-3,4-dihydroquinazolin-2-yl)methanesulfonate consists of a quinazolinone ring system, which is an important pharmacophore considered as a privileged structure .Chemical Reactions Analysis
Quinazolinone derivatives have been found to possess antibacterial activities, especially against gram-positive strains, and fungi through their interaction with the cell wall and DNA structures . The structure-activity relationship studies of quinazolinone derivatives have revealed that substitution at positions 2 and 3, existence of halogen atom at 6 and 8 positions and substitution (mainly amine or substituted amine) at 4th position of the quinazolinone ring can improve their antimicrobial activities .Physical And Chemical Properties Analysis
The physical and chemical properties of Sodium (4-oxo-3,4-dihydroquinazolin-2-yl)methanesulfonate can be found in various chemical databases .Aplicaciones Científicas De Investigación
- Field : Pharmaceutical Chemistry
- Summary : The compound 2-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-arylbenzamides, which is structurally similar to Sodium (4-oxo-3,4-dihydroquinazolin-2-yl)methanesulfonate, has been developed for antifungal applications . The synthesis process is eco-friendly and uses water as a solvent .
- Method : The synthesis involves combining phthalic anhydride with anilines and anthranilamide in water without any catalyst . The reactions are simple to set up and have excellent yields .
- Results : All synthesized compounds were tested against fungal strains, and compounds 4c, 4d, 4g, and 4i showed prominent activity .
- Field : Bioorganic Chemistry
- Summary : A series of novel 2-(3-substituted-4-oxo-3,4-dihydroquinazolin-2-yl)-2,3-dihydrophthalazine-1,4-diones, which are structurally similar to Sodium (4-oxo-3,4-dihydroquinazolin-2-yl)methanesulfonate, have been synthesized and tested for their antitubercular, anti-HIV and antibacterial activity .
- Method : The compounds were synthesized by the reaction of 3-(substituted)-2-hydrazino-quinazolin-4(3H)-ones with phthalic anhydride . The starting material 3-(substituted)-2-hydrazino-quinazolin-4(3H)-ones were synthesized from various primary amines .
- Results : Among the test compounds, 2-(3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)-2,3-dihydrophthalazine-1,4-dione (QCT7) showed the most potent antibacterial activity against E. coli, and S. aureus with the MIC of 3 µg/mL . The compound QCT7 also exhibited antitubercular activity with the MIC of 25 µg/mL and anti-HIV activity with the EC50 of 43.68 µM against HIV1 and HIV2 .
Antifungal Application
Anti-HIV and Antibacterial Activities
Direcciones Futuras
The future directions in the research of quinazolinone derivatives like Sodium (4-oxo-3,4-dihydroquinazolin-2-yl)methanesulfonate could involve further exploration of their biological activities and potential applications in medicinal chemistry. This could include the development of new synthetic methods, investigation of their mechanism of action, and the design of more potent and selective derivatives .
Propiedades
IUPAC Name |
sodium;(4-oxo-3H-quinazolin-2-yl)methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4S.Na/c12-9-6-3-1-2-4-7(6)10-8(11-9)5-16(13,14)15;/h1-4H,5H2,(H,10,11,12)(H,13,14,15);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKDWHDMVPALBY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N2NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium (4-oxo-3,4-dihydroquinazolin-2-yl)methanesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-Methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B1384416.png)
![1-(2-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384417.png)
![1-Isopropyl-3-methyl-6-oxo-6,7-dihydro-1h-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1384418.png)
![2-Amino-5-chloro-3H-pyrimido[4,5-B]indol-4(9H)-one](/img/structure/B1384421.png)

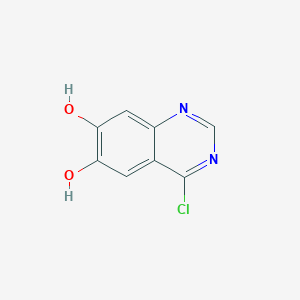
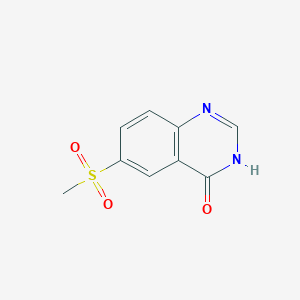
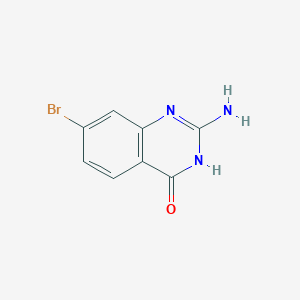
![2-Amino-7-bromo-1H,4H-imidazo[2,1-f][1,2,4]triazin-4-one](/img/structure/B1384432.png)
